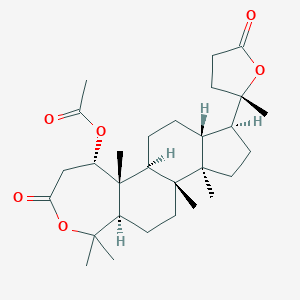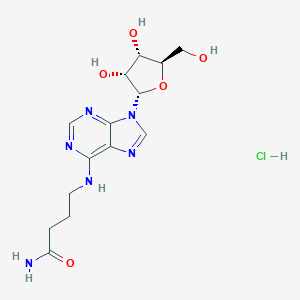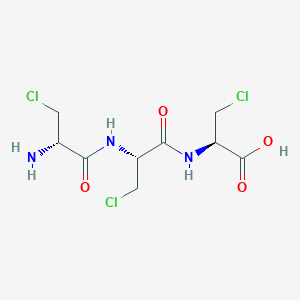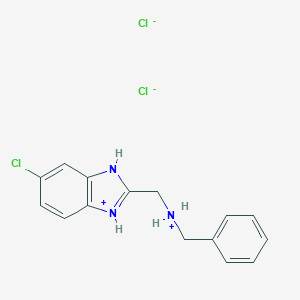
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride, also known as CBM-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has shown potential applications in various scientific research fields, such as cancer research, infectious diseases, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In infectious diseases, this compound has been found to exhibit antibacterial and antifungal activities. In neuroscience, this compound has been shown to enhance cognitive function and protect against neurodegeneration.
Mechanism of Action
The mechanism of action of 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. This compound has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. This compound has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In infectious diseases, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In neuroscience, this compound has been shown to enhance cognitive function by increasing the release of acetylcholine and modulating the activity of NMDA receptors.
Advantages and Limitations for Lab Experiments
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride has several advantages for lab experiments, such as its high purity and stability. This compound is also readily available and relatively easy to synthesize. However, this compound has some limitations for lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for 5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride research. One direction is to further investigate the mechanism of action of this compound and its effects on various cellular processes. Another direction is to explore the potential applications of this compound in other scientific research fields, such as immunology and cardiovascular disease. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to exert various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesis Methods
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride can be synthesized by reacting 5-chloro-2-aminomethyl benzimidazole with benzyl chloride in the presence of hydrochloric acid. This reaction results in the formation of this compound as a dihydrochloride salt.
properties
CAS RN |
102516-85-8 |
|---|---|
Molecular Formula |
C15H16Cl3N3 |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
benzyl-[(6-chloro-1H-benzimidazol-3-ium-2-yl)methyl]azanium;dichloride |
InChI |
InChI=1S/C15H14ClN3.2ClH/c16-12-6-7-13-14(8-12)19-15(18-13)10-17-9-11-4-2-1-3-5-11;;/h1-8,17H,9-10H2,(H,18,19);2*1H |
InChI Key |
SHGDKOZJGQVXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[NH2+]CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CC2=[NH+]C3=C(N2)C=C(C=C3)Cl.[Cl-].[Cl-] |
synonyms |
5-Chloro-2-benzylaminomethyl benzimidazole dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








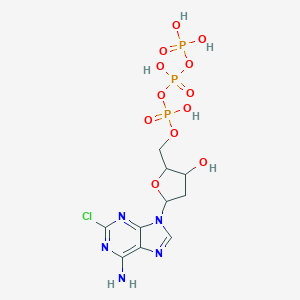

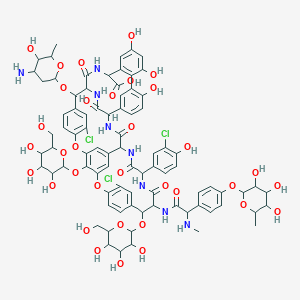
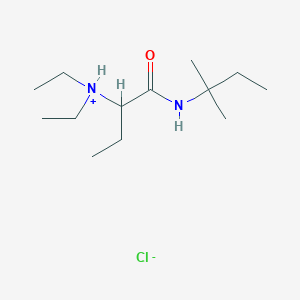
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

